Cas no 1366317-85-2 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid)

(3S)-3-{(tert-ブトキシ)カルボニルアミノ}-3-(5-メチルチオフェン-2-イル)プロパン酸は、キラルな構造を有する有機化合物であり、医薬品中間体や生化学研究における重要なビルディングブロックとして利用されます。本化合物の特徴は、tert-ブトキシカルボニル(Boc)保護基によってアミン部位が選択的に保護されており、さらにチオフェン環にメチル基を有するため、高い反応性と安定性を兼ね備えています。カルボン酸官能基を有することから、ペプチド結合形成や分子修飾に適しており、立体選択的合成においても優れた性能を発揮します。特に不斉合成や医薬品開発分野での応用が期待される高純度の化合物です。

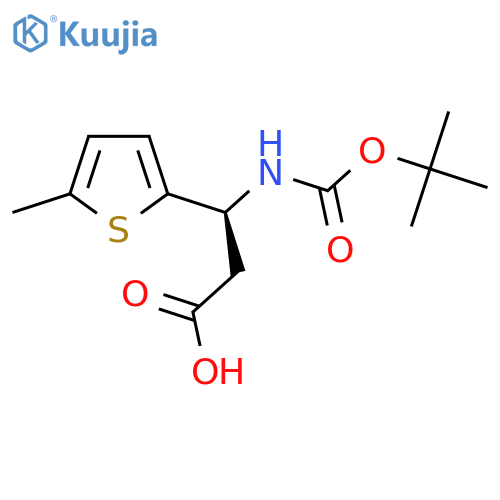

1366317-85-2 structure

商品名:(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid

(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- (3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid

- AKOS013462513

- (S)-3-((tert-butoxycarbonyl)amino)-3-(5-methylthiophen-2-yl)propanoic acid

- 1366317-85-2

- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid

- EN300-1164343

- TQR0335

-

- インチ: 1S/C13H19NO4S/c1-8-5-6-10(19-8)9(7-11(15)16)14-12(17)18-13(2,3)4/h5-6,9H,7H2,1-4H3,(H,14,17)(H,15,16)/t9-/m0/s1

- InChIKey: MFUAORVQWPTJAF-VIFPVBQESA-N

- ほほえんだ: S1C(C)=CC=C1[C@H](CC(=O)O)NC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 285.10347926g/mol

- どういたいしつりょう: 285.10347926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 104Ų

(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1164343-1000mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid |

1366317-85-2 | 1000mg |

$699.0 | 2023-10-03 | ||

| Enamine | EN300-1164343-10000mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid |

1366317-85-2 | 10000mg |

$3007.0 | 2023-10-03 | ||

| Enamine | EN300-1164343-100mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid |

1366317-85-2 | 100mg |

$615.0 | 2023-10-03 | ||

| Enamine | EN300-1164343-250mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid |

1366317-85-2 | 250mg |

$642.0 | 2023-10-03 | ||

| Enamine | EN300-1164343-500mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid |

1366317-85-2 | 500mg |

$671.0 | 2023-10-03 | ||

| Enamine | EN300-1164343-2500mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid |

1366317-85-2 | 2500mg |

$1370.0 | 2023-10-03 | ||

| Enamine | EN300-1164343-50mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid |

1366317-85-2 | 50mg |

$587.0 | 2023-10-03 | ||

| Enamine | EN300-1164343-1.0g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid |

1366317-85-2 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1164343-5000mg |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-methylthiophen-2-yl)propanoic acid |

1366317-85-2 | 5000mg |

$2028.0 | 2023-10-03 |

(3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid 関連文献

-

1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

1366317-85-2 ((3S)-3-{(tert-butoxy)carbonylamino}-3-(5-methylthiophen-2-yl)propanoic acid) 関連製品

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量